molecular formula C19H21FN2O2 B500753 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine CAS No. 349093-71-6

1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine

Cat. No.: B500753
CAS No.: 349093-71-6
M. Wt: 328.4g/mol
InChI Key: UGWVZEVQSSOVSU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 4-methoxybenzoyl chloride.

    Formation of Intermediate: 4-Fluoroaniline reacts with piperazine to form an intermediate compound.

    Acylation Reaction: The intermediate is then acylated with 4-methoxybenzoyl chloride under suitable conditions (e.g., in the presence of a base like triethylamine) to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of advanced techniques like continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A simpler analog with similar pharmacological properties.

    1-(4-Methoxyphenyl)piperazine: Another analog with a methoxy group instead of a fluorine atom.

Uniqueness

1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is unique due to the presence of both fluorine and methoxy substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-18-8-2-15(3-9-18)14-19(23)22-12-10-21(11-13-22)17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWVZEVQSSOVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328571
Record name 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349093-71-6
Record name 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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